molecular formula C16H15N3O2 B14422062 2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole CAS No. 80199-97-9

2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole

Cat. No.: B14422062
CAS No.: 80199-97-9
M. Wt: 281.31 g/mol
InChI Key: GWITXRMULARJMH-UHFFFAOYSA-N
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Description

2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.

    Formation of the Triazole Ring: The intermediate is then reacted with sodium azide and a copper(I) catalyst in a click chemistry reaction to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the electron-withdrawing nature of the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Sodium azide (NaN₃) and copper(I) iodide (CuI) in a click chemistry reaction.

Major Products

    Oxidation: Formation of benzylic alcohols or carboxylic acids.

    Reduction: Formation of the corresponding reduced triazole derivatives.

    Substitution: Formation of azide-substituted triazoles.

Scientific Research Applications

2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and click chemistry reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Similar structure with a benzyloxy group and a triazole ring.

    2-Phenyl-5-methyl-2H-1,2,3-triazole: Contains a phenyl group and a triazole ring, used as an enzyme inhibitor.

    Fluconazole: A triazole-containing antifungal drug.

Uniqueness

2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxyphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

CAS No.

80199-97-9

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-[(4-phenylmethoxyphenoxy)methyl]triazole

InChI

InChI=1S/C16H15N3O2/c1-2-4-14(5-3-1)12-20-15-6-8-16(9-7-15)21-13-19-17-10-11-18-19/h1-11H,12-13H2

InChI Key

GWITXRMULARJMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCN3N=CC=N3

Origin of Product

United States

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